

Core Pharmacological Actions of Mucopolysaccharide Polysulfate (MPS)

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Compound of Interest

Compound Name: *hirudoid gel*

Cat. No.: *B1172562*

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The therapeutic effects of Hirudoid® gel are primarily attributed to the pharmacological properties of its active component, mucopolysaccharide polysulfate (MPS). MPS is a semi-synthetic polymer with a structure analogous to heparinoids. Its actions are localized to the subcutaneous tissue, where it influences various pathological processes associated with tissue injury.

Anti-inflammatory Action

MPS exerts a potent anti-inflammatory effect by targeting several key mediators and cellular processes involved in the inflammatory cascade. This action is crucial for mitigating the initial damage and creating a conducive environment for tissue repair.

- **Inhibition of Catabolic Enzymes:** MPS has been shown to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid, a critical component of the extracellular matrix (ECM). By preserving the integrity of the ECM, MPS helps to maintain tissue structure and reduce the spread of inflammatory exudates.
- **Modulation of Inflammatory Mediators:** The anti-inflammatory properties of MPS are also linked to its ability to reduce the activity of pro-inflammatory mediators. This leads to a reduction in cardinal signs of inflammation such as erythema, swelling, and pain.

Anti-coagulant and Fibrinolytic Effects

A hallmark of Hirudoid®'s mechanism is its influence on blood coagulation and fibrinolysis, which is particularly relevant in the resolution of haematomas and thrombotic conditions.

- **Anti-thrombotic Activity:** MPS possesses anti-thrombotic properties that help to prevent the formation of new blood clots and the extension of existing ones. This is achieved through its interaction with components of the coagulation cascade, although its systemic absorption and effects are minimal with topical application.
- **Fibrinolytic Enhancement:** The gel promotes the dissolution of existing fibrin clots, a process known as fibrinolysis. This action is critical for the rapid resolution of haematomas, allowing for improved blood flow and reduced localized pressure and pain. The active ingredient can inactivate thrombin and suppress the generation of fibrin.

Promotion of Tissue Regeneration

Beyond its immediate effects on inflammation and coagulation, MPS actively promotes the regeneration of damaged connective tissue.

- **Stimulation of Cellular Proliferation:** MPS has been observed to increase the proliferation of various cell types crucial for tissue repair, including fibroblasts and endothelial cells. This contributes to the synthesis of new ECM components and the formation of new blood vessels (angiogenesis).
- **Enhancement of ECM Synthesis:** MPS has been shown to increase the synthesis of essential ECM components, such as hyaluronic acid and collagen. This not only restores the structural integrity of the tissue but also creates a hydrated and supportive environment for cellular activities. Specifically, MPS has been found to increase the synthesis of hyaluronic acid by 477% in fibroblast cultures.

Quantitative Data Summary

The following table summarizes the quantitative data available from the reviewed literature on the effects of mucopolysaccharide polysulfate (MPS).

Parameter	Effect of MPS	Quantitative Finding	Reference
Hyaluronic Acid Synthesis	Stimulation	477% increase in fibroblast cultures	
Collagen Synthesis	Stimulation	Increased	
Elastin Synthesis	Stimulation	Increased	
Fibroblast Proliferation	Stimulation	Increased	

Experimental Protocols

While specific, detailed protocols from the primary literature were not available in the provided search results, the methodologies can be inferred for key experiments based on standard cell biology and biochemical assays.

In Vitro Fibroblast Culture for ECM Synthesis Analysis

- Objective: To quantify the effect of MPS on the synthesis of extracellular matrix components (e.g., hyaluronic acid, collagen) by fibroblasts.
- Methodology:
 - Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
 - Treatment: Once confluent, the cells are treated with varying concentrations of MPS dissolved in the culture medium. A control group receives the vehicle alone.
 - Incubation: The cells are incubated for a defined period (e.g., 24, 48, 72 hours).
 - Quantification of ECM Components:
 - Hyaluronic Acid: The concentration of hyaluronic acid in the culture supernatant is quantified using an ELISA-based assay.

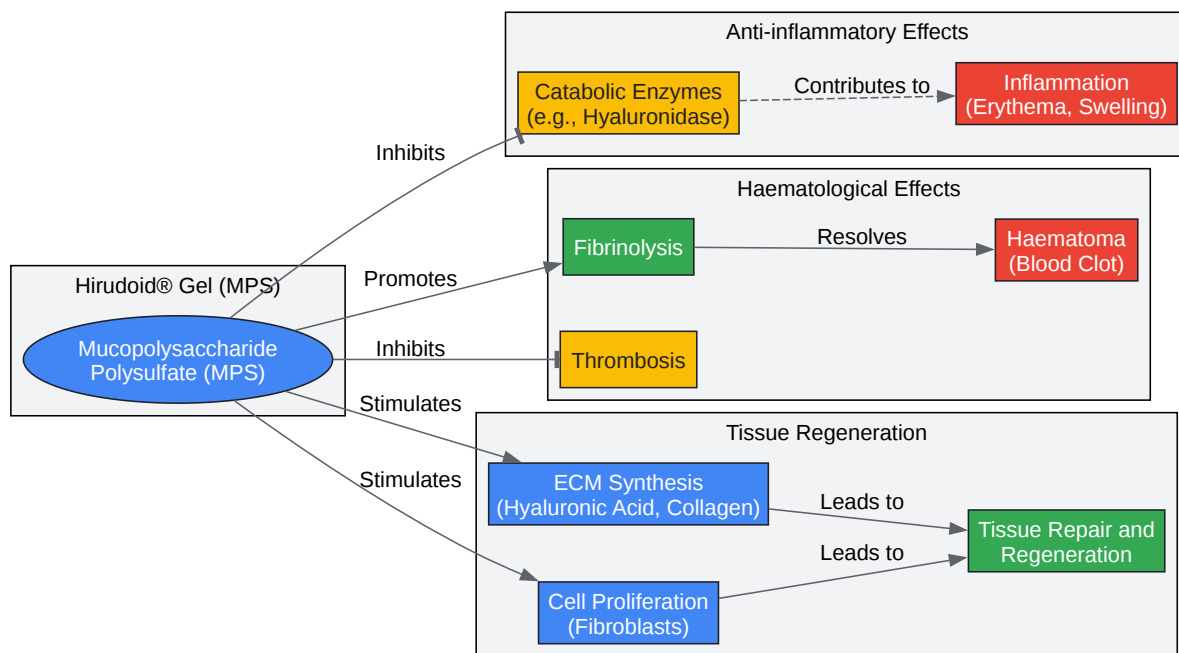
- Collagen: Collagen synthesis is assessed by measuring the incorporation of a radiolabeled amino acid precursor (e.g., ^3H -proline) into newly synthesized collagen, which is then isolated and quantified by scintillation counting.
- Data Analysis: The results from the MPS-treated groups are compared to the control group to determine the percentage increase in synthesis.

Cell Proliferation Assay

- Objective: To determine the effect of MPS on the proliferation of fibroblasts.
- Methodology:
 - Cell Seeding: Fibroblasts are seeded at a low density in multi-well plates.
 - Treatment: After allowing the cells to attach, they are treated with different concentrations of MPS.
 - Incubation: The cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).
 - Proliferation Assessment: Cell proliferation is measured using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
 - Data Analysis: The absorbance values from the MPS-treated wells are compared to the control wells to determine the effect on cell proliferation.

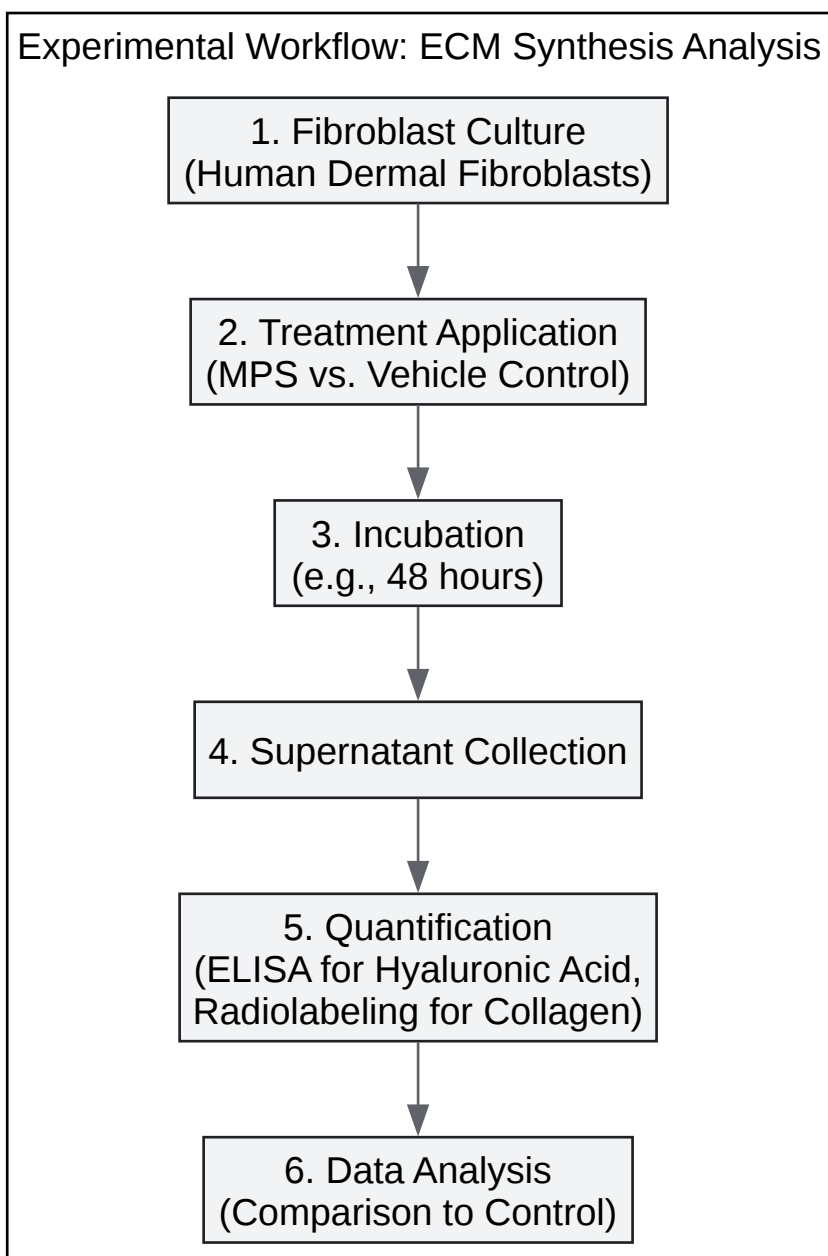
Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of Hirudoid® gel.



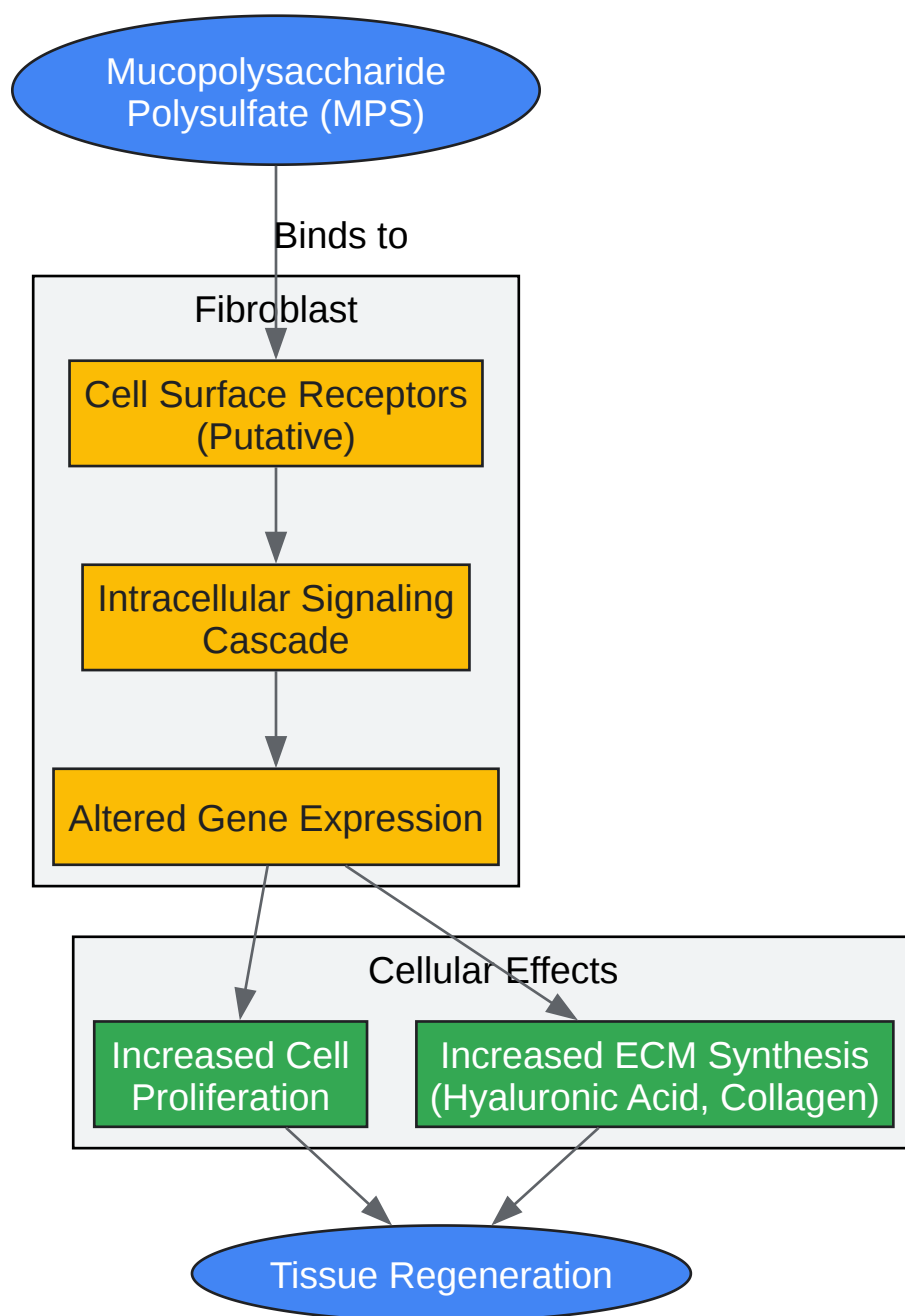
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Caption: Overview of the multifaceted mechanism of action of Hirudoid® gel (MPS) in tissue repair.



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Caption: A generalized experimental workflow for assessing the impact of MPS on ECM synthesis in vitro.



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Caption: A putative signaling pathway for MPS-mediated stimulation of tissue regeneration in fibroblasts.

Conclusion

The mechanism of action of Hirudoid® gel in tissue repair is complex and multifaceted, involving a combination of anti-inflammatory, anti-coagulant, fibrinolytic, and direct anabolic

effects on connective tissue. The active ingredient, mucopolysaccharide polysulfate, plays a pivotal role in modulating the local tissue environment to favor resolution of injury and promote regeneration. Further research into the specific molecular targets and signaling pathways will continue to enhance our understanding of this effective therapeutic agent.

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